Thietan-3-ylmethanamine hydrochloride

Description

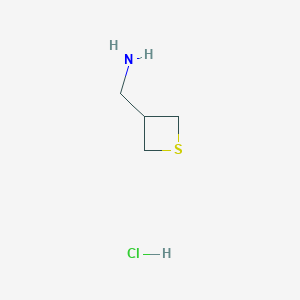

Thietan-3-ylmethanamine hydrochloride (CAS No. 1523606-32-7) is a hydrochlorinated amine derivative featuring a thietane (a three-membered sulfur-containing heterocycle) substituted at the 3-position with a methanamine group. It is classified as an industrial-grade compound with a purity of 99% and is typically packaged in 25 kg cardboard drums. Regulatory compliance includes REACH and ISO certifications, indicating its suitability for controlled industrial applications .

Properties

IUPAC Name |

thietan-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS.ClH/c5-1-4-2-6-3-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOJQEBYDJMTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-32-7 | |

| Record name | 3-Thietanemethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (thietan-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thietan-3-ylmethanamine hydrochloride typically involves the reduction of thietane-3-carbonitrile. One common method includes the use of lithium aluminium hydride (LiAlH4) in diethyl ether as a reducing agent. The reaction is carried out at 0°C and then allowed to warm to room temperature. The mixture is then treated with water and sodium hydroxide to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Thietan-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form simpler amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler amines.

Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

Thietan-3-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of thietan-3-ylmethanamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new chemical bonds. Its unique structure allows it to interact with specific enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Functional and Application Differences

- Its compact structure may favor reactivity in synthesis or catalysis .

- Safety data sheets (MSDS) suggest regulated handling, but pharmacological data are absent .

- Tetrahydrofuran-pyranyl derivative : The tetrahydrofuran moiety increases solubility in polar solvents, while the pyranyl group introduces conformational rigidity. Such features are often exploited in drug design .

- Benzothiophene-ethanamine derivatives : The fused aromatic system in these compounds enhances binding affinity to CNS receptors, as evidenced by their antipsychotic effects in studies by G.D. Searle & Co. .

Key Research Findings and Gaps

- Structural Reactivity : Thietan-3-ylmethanamine’s small ring strain may confer unique reactivity compared to larger heterocycles like thiophene or benzothiophene derivatives .

- Pharmacological Potential: While benzothiophene-based compounds show promise in CNS disorders, the industrial focus of thietan-3-ylmethanamine suggests divergent applications. Further studies are needed to explore its biological activity .

- Safety Data : Toxicological profiles for thietan-3-ylmethanamine and its analogs remain understudied, warranting comprehensive risk assessments .

Biological Activity

Thietan-3-ylmethanamine hydrochloride, also known by its CAS number 128861-78-9, is a compound that has garnered interest in various biological and pharmacological studies. This article examines its biological activity, particularly its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₃H₈ClNS

- Molecular Weight : 125.62 g/mol

- CAS Number : 128861-78-9

- Purity : Typically specified by suppliers, important for reproducibility in research.

Research indicates that thietan derivatives, including this compound, may interact with cellular structures such as microtubules. Microtubules play critical roles in cell division and intracellular transport, making them significant targets for anticancer therapies. The compound has been evaluated for its ability to inhibit tubulin polymerization, which is essential for microtubule formation and stability.

Table 1: Comparison of Biological Activities of Thietan Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Thietan-3-ylmethanamine HCl | Tubulin polymerization inhibitor | 5.2 | |

| Thietan-3-ol | COX/5-LOX inhibitor | 2.8 | |

| Oxetan-3-ol | Dual inhibitor | 3.5 |

Research Findings

- Anticancer Potential : Thietan derivatives have shown promising results in inhibiting cancer cell proliferation through the disruption of microtubule dynamics. A study demonstrated that this compound significantly reduced the viability of various cancer cell lines by inducing apoptosis via microtubule destabilization .

- Inflammatory Response Modulation : The compound has also been investigated for its anti-inflammatory properties. It acts as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory pathway. This dual inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation .

- Neuropharmacological Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or direct effects on neuronal microtubules . Further research is needed to elucidate these mechanisms.

Case Study 1: Cancer Cell Lines

In a controlled laboratory setting, this compound was tested against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound exhibited an IC50 value of approximately 5.2 µM, indicating potent anticancer activity through microtubule disruption .

Case Study 2: Inflammatory Models

In vivo studies using animal models of inflammation showed that thietan derivatives significantly reduced markers of inflammation compared to controls. The observed effects were linked to the inhibition of COX and LOX pathways, suggesting a multi-faceted approach to managing inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.